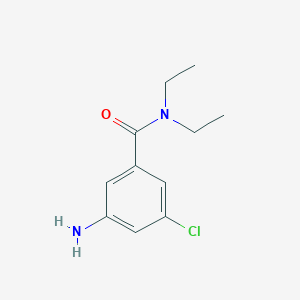

3-Amino-5-chloro-N,N-diethylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-chloro-N,N-diethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O/c1-3-14(4-2)11(15)8-5-9(12)7-10(13)6-8/h5-7H,3-4,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTOLLTIRHRATOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=CC(=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Amino 5 Chloro N,n Diethylbenzamide

Retrosynthetic Strategies and Precursor Selection

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available, or easily synthesized starting materials. For 3-Amino-5-chloro-N,N-diethylbenzamide, the most logical disconnections involve the functional groups attached to the aromatic ring.

The primary retrosynthetic disconnection is the amide bond (C-N bond), which is one of the most common and reliable bond formations in organic chemistry. This disconnection leads to two key precursors: 3-amino-5-chlorobenzoic acid and diethylamine (B46881) . Both of these starting materials are readily available, making this a highly convergent and practical approach.

A secondary set of disconnections involves the C-Cl and C-N bonds of the aromatic ring itself. This suggests a pathway starting from a simpler benzamide (B126) or benzoic acid derivative, followed by sequential halogenation and amination (or nitration followed by reduction) steps. The feasibility of this approach depends heavily on the directing effects of the substituents present on the ring at each stage of the synthesis. For instance, starting with N,N-diethylbenzamide, the N,N-diethylamido group would direct incoming electrophiles to the ortho and para positions, making the synthesis of a 3,5-disubstituted product challenging via direct electrophilic aromatic substitution. youtube.comcognitoedu.org Therefore, the most strategically sound approach typically begins with a precursor that already contains the desired 3,5-substitution pattern.

A crucial precursor identified through retrosynthesis is 3-amino-5-chlorobenzoic acid . Alternative pathways might start from commercially available materials like 3-chloro-5-nitrobenzoic acid , which can then be converted to the target molecule. chemimpex.comnih.gov

Classical and Established Synthetic Routes

Traditional methods for the synthesis of this compound rely on well-established and robust chemical reactions. These routes are often favored for their reliability and scalability.

Amide Bond Formation via Carboxylic Acid Activation

The most direct synthesis of this compound involves the formation of an amide bond between 3-amino-5-chlorobenzoic acid and diethylamine. rsc.org Since the direct reaction between a carboxylic acid and an amine is a slow acid-base reaction, the carboxylic acid must first be "activated". rsc.org

This activation can be achieved through several methods:

Formation of an Acyl Chloride: A common method is to convert the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3-amino-5-chloro-benzoyl chloride can then readily react with diethylamine to form the desired amide. This is a high-yielding and widely used industrial process.

Use of Coupling Reagents: A plethora of coupling reagents have been developed to facilitate amide bond formation under milder conditions. luxembourg-bio.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt), can activate the carboxylic acid to form a reactive intermediate that is then attacked by the amine. rsc.orgnih.gov For electron-deficient anilines, a combination of EDC, 4-dimethylaminopyridine (B28879) (DMAP), and a catalytic amount of HOBt can be effective. nih.gov

| Activation Method | Reagent(s) | Key Features |

| Acyl Chloride Formation | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Highly reactive intermediate, often high-yielding, may require handling of corrosive reagents. |

| Carbodiimide Coupling | EDC, DCC, DIC | Milder conditions, byproducts can sometimes be difficult to remove. rsc.org |

| Additive-Assisted Coupling | HOBt, HOAt | Used with carbodiimides to suppress side reactions and reduce epimerization. luxembourg-bio.com |

| Phosphonium Salt Reagents | BOP, PyBOP, HBTU, HATU | Highly efficient but can be expensive and generate stoichiometric waste. rsc.org |

Amination and Halogenation Approaches

Synthesizing the target molecule by adding the amino and chloro groups to a pre-formed N,N-diethylbenzamide ring is less common due to challenges with regioselectivity. The N,N-diethylamido group is an ortho-, para-director, meaning it activates these positions for electrophilic substitution. youtube.comlibretexts.org Introducing substituents at the meta-positions (3 and 5) would require more complex, multi-step strategies that circumvent these directing effects, and is generally not the preferred route.

However, modern catalytic methods are emerging for the synthesis of meta,meta-disubstituted anilines. thieme-connect.comthieme-connect.com These often involve sequential transition-metal-catalyzed reactions, such as a combination of molybdenum-catalyzed benzene (B151609) formation and palladium-catalyzed amination, to construct the desired substitution pattern from non-traditional starting materials like ynones and allylic amines. thieme-connect.comthieme-connect.com

Multi-step Reaction Sequences involving Nitro Reduction and Chlorination

A robust and frequently employed strategy involves the use of a nitro group as a precursor to the amine functionality. youtube.com This approach offers excellent control over regiochemistry. A typical sequence would be:

Nitration: Starting with a suitable precursor like 3-chlorobenzoic acid, a nitro group can be introduced. However, the chloro group is an ortho-, para-director, which would not yield the desired 3-chloro-5-nitrobenzoic acid.

Starting with a Nitro-substituted Precursor: A more effective route begins with 3-nitrobenzoic acid . wikipedia.org This can be chlorinated to yield 3-chloro-5-nitrobenzoic acid . chemimpex.com

Amide Formation: The resulting 3-chloro-5-nitrobenzoic acid is then coupled with diethylamine using standard carboxylic acid activation methods as described in section 2.2.1.

Nitro Group Reduction: The final step is the reduction of the nitro group to an amino group. This is a very common and efficient transformation that can be achieved with a variety of reagents, such as:

Catalytic hydrogenation (e.g., H₂ gas with a palladium, platinum, or nickel catalyst). youtube.com

Metal-acid systems (e.g., tin (Sn) or iron (Fe) in the presence of hydrochloric acid). youtube.com

Other reducing agents like sodium hydrosulfite or hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like Raney nickel. google.com

This multi-step approach, while longer, provides a reliable pathway to the target molecule by leveraging the well-understood chemistry of nitration and nitro group reduction. google.comgoogle.com

Modern and Emerging Synthetic Transformations

While classical methods are reliable, research continues to uncover more efficient and milder synthetic routes.

Mitsunobu Reaction Applications in N,N-Diethylbenzamide Synthesis

The Mitsunobu reaction is a powerful tool for forming esters and other functional groups from alcohols. wikipedia.orgorganic-chemistry.org More recently, a non-classical application of this reaction has been developed for the direct synthesis of N,N-diethylbenzamides from benzoic acids and diethylamine. nih.govnih.gov

This one-pot procedure typically involves reacting the corresponding benzoic acid (in this case, 3-amino-5-chlorobenzoic acid) with diethylamine in the presence of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diisopropylazodicarboxylate (B7806520) (DIAD) or diethyl azodicarboxylate (DEAD). nih.govcommonorganicchemistry.com The reaction is believed to proceed through an acyloxyphosphonium ion intermediate. nih.govnih.gov

A general procedure involves dissolving triphenylphosphine, diethylamine, and the benzoic acid in a suitable solvent like toluene. nih.gov Diisopropylazodicarboxylate is then added, and the mixture is heated. nih.gov This method is notable for its ability to construct benzamides directly from the acid and amine starting materials, potentially offering advantages when traditional methods are ineffective. nih.gov

| Reagent | Role | Example |

| Phosphine | Activates the azodicarboxylate | Triphenylphosphine (PPh₃) |

| Azodicarboxylate | Oxidizing agent, facilitates coupling | Diisopropylazodicarboxylate (DIAD), Diethyl azodicarboxylate (DEAD) |

| Nucleophile | Amine source | Diethylamine (Et₂NH) |

| Acid | Carboxylic acid source | 3-Amino-5-chlorobenzoic acid |

Directed ortho-Metalation (DoM) Strategies for Aryl Functionalization and Derivatization

Directed ortho-Metalation (DoM) is a powerful method for the regioselective functionalization of aromatic compounds. wikipedia.org The strategy relies on the use of a Directed Metalation Group (DMG), which is a functional group that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium. wikipedia.orgorganic-chemistry.org This coordination facilitates the deprotonation of the proton at the ortho-position (the position adjacent to the DMG), which is the most kinetically acidic, forming an aryllithium intermediate. wikipedia.org This intermediate can then react with a wide range of electrophiles to introduce a new substituent exclusively at the ortho-position, a level of regioselectivity not typically achievable with standard electrophilic aromatic substitution. wikipedia.org

The N,N-diethylamide moiety (-CONEt₂) present in this compound is classified as one of the most powerful Directed Metalation Groups. organic-chemistry.org Its ability to chelate the lithium cation strongly directs the metalation to the C-2 and/or C-6 positions. For the specific substitution pattern of this compound, a DoM reaction would be expected to occur primarily at the C-2 position, which is ortho to the amide DMG. The amino group at C-3 would likely require a protecting group to prevent it from reacting with the strongly basic alkyllithium reagent.

The general mechanism involves the coordination of the organolithium reagent to the carbonyl oxygen of the amide. This brings the alkyl base into proximity with the C-2 proton, leading to its abstraction and the formation of a stable ortho-lithiated species. This species can then be trapped by an electrophile (E+) to yield a 2-substituted-3-amino-5-chlorobenzamide derivative. This strategy is highly valuable for introducing further complexity and building blocks onto the benzamide core. The relative directing power of various common DMGs has been established through competitive experiments. organic-chemistry.orgharvard.edunih.gov

Table 1: Relative Power of Common Directed Metalation Groups (DMGs)

| Relative Power | Directed Metalation Group (DMG) |

| Strong | -OCONR₂, -CONR₂, -SO₂NR₂ |

| Moderate | -OCH₃, -NHCO₂R, -F, -Cl |

| Weak | -CH₂NR₂, -CH₂OR |

| This table illustrates the hierarchy of directing ability for various functional groups in DoM reactions, with the amide and carbamate (B1207046) groups being among the most effective. organic-chemistry.orgnih.gov |

One-Pot Synthesis Techniques for Halogenated Benzamides

One-pot synthesis is a highly efficient strategy in chemical production that aims to reduce reaction time, resource consumption, and waste generation by performing multiple reaction steps in a single reactor without isolating the intermediate products. This approach aligns with the principles of green chemistry by minimizing purification steps and solvent usage.

While a specific one-pot synthesis for this compound is not prominently documented, a relevant methodology has been reported for the synthesis of its isomers, 2-amino-5-halogenated-N,3-dimethylbenzamides. researchgate.net This process demonstrates the feasibility of a one-pot approach for structurally similar halogenated aminobenzamides. The synthesis was achieved in three consecutive steps starting from 2-amino-3-methylbenzoic acid:

Esterification: The initial carboxylic acid is converted to its methyl ester.

Aminolysis: The resulting ester is treated with an aqueous solution of an amine (in this case, methylamine) to form the corresponding amide. researchgate.net

Halogenation: The final step is an electrophilic aromatic substitution using an N-halosuccinimide (such as N-chlorosuccinimide, NCS) to introduce the halogen at the desired position on the aromatic ring. researchgate.net

Principles of Green Chemistry in Benzamide Synthesis

Green chemistry is a framework of principles aimed at designing chemical products and processes that minimize the use and generation of hazardous substances. These principles are increasingly critical in the pharmaceutical and chemical industries to enhance safety, reduce environmental impact, and improve economic viability. The synthesis of benzamides, a common scaffold in many functional molecules, provides a clear context for applying these principles.

Atom Economy and E-Factor Considerations

Two key metrics for evaluating the "greenness" of a chemical process are Atom Economy and the Environmental Factor (E-Factor).

Atom Economy , developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. The goal is to maximize this value, ideally reaching 100%.

E-Factor is defined as the total mass of waste produced divided by the mass of the desired product. An ideal E-Factor is zero, meaning no waste is generated.

Traditional methods for forming amide bonds, such as using stoichiometric coupling reagents like carbodiimides (e.g., EDC) or phosphonium/uronium salts (e.g., HBTU, HATU), often suffer from poor atom economy. These reagents activate the carboxylic acid for attack by the amine, but in the process, they generate significant amounts of byproducts that must be separated and disposed of, leading to high E-Factors.

Table 2: Comparison of Atom Economy in Amide Synthesis

| Reaction Type | Generic Reaction | Byproducts | Theoretical Atom Economy |

| Stoichiometric Coupling (EDC) | R-COOH + R'-NH₂ + EDC → R-CONHR' | EDC-urea byproduct | Low (<50%) |

| Catalytic Direct Amidation | R-COOH + R'-NH₂ --(Catalyst)--> R-CONHR' | H₂O | High (>90%) |

| This table compares the theoretical atom economy of a common stoichiometric coupling method with a direct catalytic amidation. The catalytic route is significantly more atom-economical as its only byproduct is water. |

The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has identified the development of catalytic, atom-economical methods for amide bond formation as a top priority for sustainable synthesis.

Catalytic Approaches to Amide Bond Formation

Catalytic methods for creating amide bonds directly from carboxylic acids and amines represent a significant advancement in green chemistry. These approaches avoid the poor atom economy of stoichiometric activating agents and often proceed under milder conditions. A variety of catalytic systems have been developed for this purpose.

Boron-based catalysts, including simple boric acid and various boronic acids, are effective for direct amidations. harvard.edu These reactions are typically driven by the removal of water, the sole byproduct. Transition metal catalysts have also shown high efficacy. For example, ruthenium complexes can catalyze the dehydrogenative coupling of alcohols and amines to form amides, releasing only hydrogen gas (H₂). researchgate.net Other metals like titanium, zirconium, and indium have also been employed in catalytic amidation reactions. harvard.edu These methods offer a much greener alternative to classical synthesis, aligning with the principles of waste prevention and catalysis. researchgate.net

Table 3: Selected Catalytic Approaches to Amide Bond Formation

| Catalyst Type | Example Catalyst(s) | Reaction Principle | Key Advantages |

| Boron-Based | Boric Acid, Aryl Boronic Acids | Direct condensation (water byproduct) | Low cost, readily available, mild conditions. harvard.edu |

| Ruthenium-Based | Ru-complexes | Dehydrogenative coupling of alcohols/amines (H₂ byproduct) | High efficiency, alternative substrates. researchgate.net |

| Titanium/Zirconium | Ti(OⁱPr)₄, ZrOCl₂·8H₂O | Lewis acid catalysis of direct amidation | Effective for secondary and tertiary amides. harvard.edu |

| Copper-Based | Copper Sulfate | Oxidative amidation of aldehydes | Uses aldehydes as starting materials. harvard.edu |

| This table summarizes several modern catalytic strategies for amide bond formation, highlighting their diversity and advantages from a green chemistry perspective. |

Advanced Spectroscopic and Structural Elucidation of 3 Amino 5 Chloro N,n Diethylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Comprehensive ¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis for Structural Confirmation

A ¹H NMR spectrum of 3-Amino-5-chloro-N,N-diethylbenzamide would be expected to show distinct signals for the aromatic protons, the amino group protons, and the protons of the two ethyl groups on the amide nitrogen. The chemical shifts (δ) would be influenced by the electron-donating amino group and the electron-withdrawing chloro and benzamide (B126) groups. The aromatic protons would likely appear as multiplets or distinct doublets and triplets, with coupling constants (J) revealing their connectivity. The N-ethyl groups would present as a quartet for the methylene (B1212753) (-CH2-) protons coupled to the methyl (-CH3) protons, which would in turn appear as a triplet.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would be characteristic of the substitution pattern. The carbonyl carbon of the amide would appear at a significantly downfield shift. The two carbons of the diethylamino group would also be readily identifiable.

Without experimental data, a precise data table of chemical shifts and coupling constants cannot be compiled.

Application of Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Proton and Carbon Connectivity

To definitively assign the proton and carbon signals and confirm the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to establish the connectivity of the aromatic protons and the protons within the ethyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which protons are attached to which carbons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This precise mass measurement allows for the calculation of the elemental formula, confirming the presence of the correct number of carbon, hydrogen, nitrogen, oxygen, and chlorine atoms. The characteristic isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key feature in the mass spectrum.

Detailed Fragmentation Pathway Analysis (e.g., Electrospray Ionization MS)

Using a soft ionization technique like Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS), the fragmentation pattern of the protonated molecule [M+H]⁺ could be analyzed. By inducing fragmentation and analyzing the resulting daughter ions, the connectivity of the molecule can be pieced together. Expected fragmentation pathways would likely involve the loss of the diethylamino group, cleavage of the amide bond, and potentially the loss of the chloro or amino groups from the aromatic ring. A detailed analysis of these fragments would provide strong evidence for the proposed structure.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

The IR and Raman spectra of this compound would exhibit characteristic absorption bands for the various functional groups. Key expected vibrations would include:

N-H stretching vibrations from the amino group, typically appearing in the region of 3300-3500 cm⁻¹.

C-H stretching vibrations from the aromatic ring and the ethyl groups, usually observed between 2850-3100 cm⁻¹.

C=O stretching vibration of the amide carbonyl group, which is a strong absorption typically found in the range of 1630-1680 cm⁻¹.

C-N stretching vibrations of the amide and the amino group.

C-Cl stretching vibration , which would appear in the fingerprint region of the spectrum.

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

A detailed table of vibrational frequencies cannot be provided without experimental spectra.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Characterization

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov When a molecule is exposed to infrared radiation, its covalent bonds vibrate at specific frequencies, resulting in a unique spectral "fingerprint". The mid-infrared region (4000–400 cm⁻¹) is particularly informative for characterizing organic compounds like this compound. nih.gov

For this compound, the FT-IR spectrum is expected to display several characteristic absorption bands corresponding to its constituent functional groups. The primary amine (-NH₂) group typically shows a pair of stretching vibration bands in the region of 3500-3300 cm⁻¹. The tertiary amide group is characterized by a strong carbonyl (C=O) stretching band, which is anticipated to appear around 1630 cm⁻¹, a frequency typical for N,N-disubstituted amides. mdpi.com

Other significant vibrations include the C-H stretching of the aromatic ring and the ethyl groups, aromatic C=C ring stretching, and C-N stretching vibrations. The C-Cl stretching vibration is expected to be observed in the lower wavenumber region of the fingerprint area. Theoretical studies and experimental data from analogous compounds, such as 2-amino-5-chloro benzonitrile (B105546) and other benzamides, help in the precise assignment of these vibrational frequencies. nih.gov

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3500-3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium-Weak |

| 3100-3000 | C-H Stretch | Aromatic Ring | Medium-Weak |

| 2975-2850 | C-H Asymmetric & Symmetric Stretch | Ethyl Groups (-CH₂CH₃) | Medium-Strong |

| ~1630 | C=O Stretch (Amide I Band) | Tertiary Amide (-CONEt₂) | Strong |

| 1600-1450 | C=C Stretch | Aromatic Ring | Medium |

| ~1580 | N-H Scissoring (Bending) | Primary Amine (-NH₂) | Medium |

| ~1430 | C-N Stretch | Amide (-CONEt₂) | Medium |

| ~1280 | C-N Stretch | Aryl-Amine (Ar-NH₂) | Medium |

| ~700 | C-Cl Stretch | Chloro-Aryl (Ar-Cl) | Strong |

Raman Spectroscopy Applications for Molecular Vibrations and Symmetry

Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FT-IR. ethz.ch It relies on the inelastic scattering of monochromatic light, usually from a laser. A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. ethz.ch For molecules with a center of inversion, the principle of mutual exclusion states that vibrations that are Raman active are IR inactive, and vice versa. While this compound lacks a center of inversion, some vibrations will be inherently stronger in Raman than in IR, and vice-versa.

In the Raman spectrum of this compound, non-polar bonds and symmetric vibrations are expected to produce strong signals. Therefore, the C=C stretching vibrations of the substituted benzene (B151609) ring and the C-C vibrations of the diethyl groups would be prominent. nih.gov In contrast, the highly polar C=O bond of the amide group, which gives a very strong band in the IR spectrum, will typically show a weaker signal in the Raman spectrum. ethz.ch The C-Cl bond should also be Raman active. Analysis of the Raman spectrum can provide detailed information about the molecular framework and symmetry. For instance, studies on similar molecules like chloroform (B151607) have demonstrated the utility of Raman spectroscopy in identifying all six of its fundamental vibrations. youtube.com

Table 2: Predicted Raman Active Modes for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3100-3000 | Aromatic C-H Stretch | Aromatic Ring | Medium |

| 2975-2850 | Aliphatic C-H Stretch | Ethyl Groups (-CH₂CH₃) | Strong |

| ~1630 | C=O Stretch (Amide I Band) | Tertiary Amide (-CONEt₂) | Weak-Medium |

| 1600-1550 | C=C Ring Stretch | Aromatic Ring | Strong |

| ~1000 | Ring Breathing Mode | Substituted Benzene | Strong |

| ~700 | C-Cl Stretch | Chloro-Aryl (Ar-Cl) | Medium |

X-ray Crystallography

Single Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, defining the exact conformation of the molecule in the solid state.

While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds, such as Metoclopramide (4-amino-5-chloro-N-[2-(diethylamino)ethyl]-o-anisamide), provides a template for the expected structural features. ijrat.org A successful crystallographic analysis of this compound would yield its crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ). This data would allow for the complete elucidation of its molecular geometry and how the individual molecules pack together to form the crystal lattice, revealing the supramolecular architecture.

Analysis of Intermolecular and Intramolecular Interactions, including Hydrogen Bonding Networks

The stability and packing of molecules in a crystal are governed by a network of intermolecular and intramolecular interactions. In this compound, the most significant intermolecular interaction is expected to be hydrogen bonding. The primary amine group (-NH₂) serves as a hydrogen bond donor, while the carbonyl oxygen atom of the amide group (C=O) is an effective hydrogen bond acceptor.

Conformational Analysis in the Crystalline State

The conformation of a molecule in the solid state is its lowest energy arrangement within the crystal lattice, influenced by both intramolecular sterics and intermolecular packing forces. For this compound, key conformational features would include the orientation of the N,N-diethylamide group relative to the plane of the benzene ring. Due to steric hindrance between the ethyl groups and the aromatic ring, a non-coplanar arrangement is expected, with a significant torsion angle around the Ar-C(O) bond.

Furthermore, the amide C(O)-N bond possesses a significant degree of double-bond character, leading to restricted rotation. mdpi.com This planarity of the amide unit itself, coupled with the flexible ethyl chains, results in a complex conformational landscape. A crystal structure analysis would precisely define the torsion angles of the C-C and C-N bonds of the diethylamino moiety, revealing whether the ethyl groups adopt a symmetric or asymmetric orientation in the solid state. ias.ac.in

Computational and Theoretical Investigations of 3 Amino 5 Chloro N,n Diethylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic properties and geometric structure of molecules. These methods solve the Schrödinger equation, or its density-functional-based equivalent, to determine the electronic wavefunction and energy of the system.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules. researchgate.net It is employed to optimize the molecular geometry, finding the lowest energy arrangement of atoms, and to calculate a variety of electronic properties. researchgate.net For a molecule like 3-Amino-5-chloro-N,N-diethylbenzamide, DFT calculations can predict bond lengths, bond angles, and dihedral angles of its most stable conformation.

The electronic structure is often described through the energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial parameter, indicating the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive.

From E-HOMO and E-LUMO, several global reactivity descriptors can be calculated to characterize the molecule's reactivity. researchgate.netnih.gov These include:

Ionization Potential (I): Approximated as -E-HOMO.

Electron Affinity (A): Approximated as -E-LUMO.

Electronegativity (χ): A measure of an atom's ability to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution, calculated as (I - A) / 2.

Chemical Softness (S): The reciprocal of hardness (1/η), indicating how easily the molecule will undergo a chemical change.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons, calculated as χ² / (2η).

These theoretical parameters are valuable for understanding the interaction between a molecule and other species. researchgate.net

Interactive Table: Calculated Reactivity Descriptors

This table presents hypothetical DFT-calculated reactivity descriptors for this compound, based on values typically observed for similar aromatic compounds. These values are illustrative of the data obtained from such calculations.

| Descriptor | Symbol | Formula | Hypothetical Value (eV) |

| HOMO Energy | E-HOMO | - | -5.85 |

| LUMO Energy | E-LUMO | - | -1.20 |

| Energy Gap | ΔE | E-LUMO - E-HOMO | 4.65 |

| Ionization Potential | I | -E-HOMO | 5.85 |

| Electron Affinity | A | -E-LUMO | 1.20 |

| Electronegativity | χ | (I + A) / 2 | 3.525 |

| Chemical Hardness | η | (I - A) / 2 | 2.325 |

| Chemical Softness | S | 1 / η | 0.430 |

| Electrophilicity Index | ω | χ² / (2η) | 2.67 |

Beyond DFT, other quantum mechanical methods are used to investigate molecular properties. Ab initio methods, Latin for "from the beginning," compute solutions to the Schrödinger equation without using experimental data, relying solely on fundamental physical constants. wikipedia.org These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate results but are computationally expensive, limiting their application to smaller systems. acs.org

Semi-empirical methods, in contrast, use parameters derived from experimental data to simplify the calculations. This makes them computationally faster than ab initio or DFT methods, allowing for the study of larger molecules, though with some trade-off in accuracy. These methods are useful for initial explorations of molecular properties and energetics before applying more rigorous, computationally intensive techniques.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations compute the motion of atoms and molecules over time, providing a dynamic picture of the system. nih.gov By solving Newton's equations of motion, MD simulations can explore conformational changes, intermolecular interactions, and the influence of the surrounding environment. youtube.com

The flexibility of this compound arises from the rotation around its single bonds, particularly the amide C-N bond and the bonds within the N,N-diethylamino group. Conformational analysis aims to identify the stable conformers (low-energy states) and the energy barriers between them. drugdesign.orgyoutube.com

Interactive Table: Hypothetical Potential Energy Profile

This table illustrates a hypothetical potential energy profile for the rotation around the amide C-N bond in this compound, showing the relative energy of different conformers.

| Dihedral Angle (Degrees) | Conformation | Relative Energy (kcal/mol) | Population (%) |

| 0 | Eclipsed | 20.0 | ~0 |

| 60 | Gauche | 3.5 | 5 |

| 120 | Eclipsed | 18.0 | ~0 |

| 180 | Anti | 0.0 | 95 |

MD simulations are well-suited to study the non-covalent interactions within a molecule and between the molecule and its environment. Intramolecular hydrogen bonds, for instance, could potentially form between the hydrogen atoms of the 3-amino group and the carbonyl oxygen of the amide group. These interactions can significantly influence the molecule's preferred conformation.

Furthermore, the effect of a solvent on the structure and dynamics of this compound can be explicitly modeled. jocpr.com Simulations can be run with the molecule solvated in a box of water or other solvent molecules. This allows for the investigation of drug-solvent interactions and how they affect the conformational equilibrium and the availability of certain functional groups for intermolecular interactions. nih.govjocpr.com The polarizability of the molecule can be influenced by the solvent environment, which in turn affects its electronic properties. jocpr.com

Car-Parrinello Molecular Dynamics (CPMD) is an ab initio MD method that combines DFT with molecular dynamics to simulate the time evolution of a system at a quantum mechanical level. wikipedia.orgaps.orgnih.gov Unlike classical MD, which relies on predefined force fields, CPMD calculates the forces on the atoms "on the fly" from the electronic structure. acmm.nl

This approach is particularly powerful for describing properties that depend heavily on the electronic distribution, such as vibrational spectra (IR and Raman). youtube.com By simulating the dynamic motions of the atoms and the simultaneous evolution of the electronic wave function, CPMD can provide a theoretical description of spectroscopic features. This is invaluable for interpreting experimental spectra and understanding how specific molecular motions and interactions give rise to observed spectroscopic peaks. The method is especially suited for studying complex phenomena in large molecules and condensed-phase systems. aps.orgnih.gov

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

Without published computational studies, specific values for HOMO energy, LUMO energy, and the resulting reactivity descriptors for this compound cannot be provided.

Spectroscopic Property Prediction and Correlation with Experimental Data

Theoretical calculations are frequently employed to predict spectroscopic properties, which can then be used to interpret and verify experimental data.

Theoretical vibrational analysis, typically performed using DFT methods, calculates the frequencies and intensities of a molecule's fundamental vibrational modes. These calculated spectra are invaluable for assigning the peaks observed in experimental Infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of chemical bonds.

A computational study on this compound would provide a list of theoretical vibrational frequencies. This would allow for a detailed assignment of the molecule's functional groups, including the N-H stretches of the amino group, the C=O stretch of the amide, C-N bonds, C-Cl bond, and the various vibrations of the substituted benzene (B151609) ring.

No theoretical vibrational frequency data for this compound has been found in the available literature.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. Theoretical calculations of NMR parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), can greatly aid in the interpretation of complex experimental ¹H and ¹³C NMR spectra. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose.

For this compound, these calculations would predict the chemical shifts for each unique hydrogen and carbon atom in the molecule. This would help in assigning the signals from the aromatic protons, the protons of the diethylamino group, and the carbons of the benzene ring and the ethyl substituents.

Specific calculated NMR chemical shifts and coupling constants for this compound are not available in published research.

Chemical Reactivity and Derivatization Studies of 3 Amino 5 Chloro N,n Diethylbenzamide

Reactions at the Amide Moiety

The N,N-diethylbenzamide portion of the molecule contains a carbonyl group that is a key site for both hydrolytic and nucleophilic reactions.

Hydrolysis and Transamidation Reactions

The amide bond in 3-Amino-5-chloro-N,N-diethylbenzamide, while generally stable, can undergo hydrolysis under acidic or basic conditions to yield 3-amino-5-chlorobenzoic acid and diethylamine (B46881). This reaction is fundamental in the metabolic pathways of similar compounds.

Transamidation, the exchange of the amine portion of an amide, is another potential reaction. While direct transamidation is often challenging due to the stability of the amide bond, it can be achieved under specific catalytic conditions. For instance, transition-metal-free methods have been developed for the transamidation of N,N-Boc2 amides, demonstrating the feasibility of such transformations. researchgate.net Thioamides, isosteres of amides, have also been shown to undergo direct transamidation through chemoselective N–C(S) transacylation, a process that relies on the activation of the thioamide bond. nih.gov Although not directly reported for this compound, these methods suggest potential pathways for its transamidation.

| Reaction Type | General Conditions | Products | Representative Analogues |

| Hydrolysis | Acid or base catalysis | 3-amino-5-chlorobenzoic acid, Diethylamine | General for N,N-disubstituted benzamides |

| Transamidation | Transition-metal catalysis or activation (e.g., N-Boc) | New amide derivatives | N,N-Boc2 amides, Thioamides researchgate.netnih.gov |

Electrophilic and Nucleophilic Attack at the Carbonyl Group

The carbonyl carbon of the amide is electrophilic and susceptible to attack by nucleophiles. This is a common reaction pathway for carbonyl compounds. chembuyersguide.com The reaction of a primary amine with a ketone, for example, proceeds through nucleophilic attack on the carbonyl to form a tetrahedral intermediate. chembuyersguide.com While the amide in this compound is less reactive than a ketone, similar principles of nucleophilic addition apply.

Conversely, the carbonyl oxygen possesses lone pairs of electrons and can be attacked by strong electrophiles. Protonation of the carbonyl oxygen under acidic conditions increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. chembuyersguide.com

Transformations of the Aromatic Amino Group

The aromatic amino group is a versatile handle for a wide array of chemical transformations, including acylation, sulfonylation, and diazotization.

Acylation and Sulfonylation Reactions

The primary aromatic amino group of this compound can be readily acylated with acyl chlorides or anhydrides in the presence of a base to form the corresponding N-acyl derivative. This is a standard transformation for aromatic amines. A one-pot strategy for the synthesis of 2-aminobenzamides from 2-aminobenzaldehydes and amines under UV light has been reported, showcasing a modern approach to amidation. thieme-connect.com

Sulfonylation of the amino group can be achieved by reacting it with a sulfonyl chloride, typically in the presence of a base like pyridine. This reaction yields the corresponding sulfonamide. Efficient methods for the sulfonylation of amines using cupric oxide as a catalyst under mild conditions have been developed. researchgate.net Furthermore, a one-pot synthesis of sulfonamides from unactivated carboxylic acids and amines has been demonstrated, proceeding through a copper-catalyzed aromatic decarboxylative halosulfonylation. acs.org

| Reaction | Reagents | Product Type | General Observations |

| Acylation | Acyl chloride, Anhydride | N-Acyl-3-amino-5-chloro-N,N-diethylbenzamide | Generally high-yielding, common for aromatic amines. thieme-connect.com |

| Sulfonylation | Sulfonyl chloride (e.g., TsCl, MsCl) | N-Sulfonyl-3-amino-5-chloro-N,N-diethylbenzamide | Can be catalyzed by metal oxides like CuO. researchgate.net |

Diazotization and Subsequent Reactions (e.g., Sandmeyer Reaction)

The aromatic amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. This diazotization reaction is a cornerstone of aromatic chemistry. nih.gov The resulting diazonium salt of this compound is a versatile intermediate.

The diazonium group can be replaced by a variety of substituents through Sandmeyer-type reactions, which typically employ copper(I) salts. nih.gov For example, treatment with CuCl, CuBr, or CuCN would introduce a chloro, bromo, or cyano group, respectively, in place of the original amino group. This allows for extensive diversification of the aromatic ring. While the Sandmeyer reaction is broadly applicable, its efficiency can be influenced by the specific substrate and reaction conditions. nih.gov

| Reaction Sequence | Reagents | Intermediate/Product | Key Features |

| Diazotization | NaNO₂, HCl (0-5 °C) | 3-Chloro-5-(N,N-diethylcarbamoyl)benzenediazonium chloride | Highly reactive intermediate. |

| Sandmeyer (Chlorination) | CuCl | 1,3-Dichloro-5-(N,N-diethylcarbamoyl)benzene | Replaces the amino group with a second chloro group. nih.gov |

| Sandmeyer (Bromination) | CuBr | 1-Bromo-3-chloro-5-(N,N-diethylcarbamoyl)benzene | Introduces a bromo substituent. nih.gov |

| Sandmeyer (Cyanation) | CuCN | 3-Chloro-5-cyano-N,N-diethylbenzamide | Introduces a cyano group. |

Oxidation Pathways (e.g., Electrochemical Oxidation)

The amino group of this compound is susceptible to oxidation. Electrochemical methods provide a controlled way to study and perform such oxidations. The electrochemical oxidation of amines is a key process for the synthesis and modification of many useful molecules. mdpi.com For amino-substituted benzamides, electrochemical oxidation can lead to the formation of quinonediimine derivatives. researchgate.net The oxidation potential and subsequent reaction pathways are highly dependent on the pH of the medium and the substitution pattern on the aromatic ring. researchgate.net In some cases, the oxidation products can polymerize on the electrode surface. researchgate.net The oxidation of primary amines can sometimes be challenging due to higher required overpotentials and potential for electrode fouling. nih.gov

Aromatic Ring Functionalization

The reactivity of the aromatic ring in this compound is governed by the substituent groups. The amino group is a powerful activating group and is ortho-, para-directing. Conversely, the chloro and N,N-diethylbenzamide groups are deactivating, with the chloro group being ortho-, para-directing and the amide group being meta-directing. The interplay of these influences dictates the regioselectivity of substitution reactions.

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for the displacement of the chloro group in this compound, particularly given the presence of the electron-withdrawing benzamide (B126) functionality. However, the strong electron-donating nature of the amino group, situated meta to the chlorine, can diminish the electrophilicity of the carbon atom bearing the chloro substituent, potentially rendering the ring less susceptible to nucleophilic attack compared to rings with more strongly deactivating groups.

For a successful SNAr reaction, strong nucleophiles and often elevated temperatures are required. The general mechanism proceeds through a Meisenheimer complex, a resonance-stabilized intermediate.

Table 1: Hypothetical Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Potential Product | Reaction Conditions |

|---|---|---|

| Sodium methoxide (B1231860) (NaOCH₃) | 3-Amino-5-methoxy-N,N-diethylbenzamide | High temperature, polar aprotic solvent (e.g., DMSO, DMF) |

| Ammonia (NH₃) | 3,5-Diamino-N,N-diethylbenzamide | High pressure and temperature |

Note: This table represents theoretically possible transformations. The specific conditions and feasibility would require experimental validation, as no direct literature precedence for these reactions on the specified substrate has been identified.

Electrophilic aromatic substitution (EAS) on this molecule is directed by the combined effects of the substituents. The powerful ortho-, para-directing amino group is expected to be the dominant directing influence. The positions ortho and para to the amino group are C2, C4, and C6. The C5 position is occupied by the chloro group. The C4 and C6 positions are ortho to the amino group, while the C2 position is also ortho to the amino group and ortho to the deactivating benzamide group.

Therefore, incoming electrophiles are most likely to substitute at the C4 or C6 positions, which are activated by the amino group and are not sterically hindered by the diethylamide moiety.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Product(s) |

|---|---|---|

| Nitration | NO₂⁺ | 3-Amino-5-chloro-4-nitro-N,N-diethylbenzamide and/or 3-Amino-5-chloro-6-nitro-N,N-diethylbenzamide |

| Halogenation | Br⁺, Cl⁺ | 3-Amino-4-bromo-5-chloro-N,N-diethylbenzamide and/or 3-Amino-6-bromo-5-chloro-N,N-diethylbenzamide |

| Sulfonation | SO₃ | 2-Amino-4-chloro-6-(diethylcarbamoyl)benzenesulfonic acid and/or 4-Amino-2-chloro-6-(diethylcarbamoyl)benzenesulfonic acid |

Note: The precise distribution of ortho and para products would be influenced by the specific reaction conditions and the nature of the electrophile.

The chloro-substituent at the C5 position provides a handle for metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Buchwald-Hartwig amination is a prominent example of such a transformation.

The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an aryl halide with an amine. In the case of this compound, the chloro group can be coupled with a variety of primary and secondary amines to introduce new amino substituents at the C5 position.

Table 3: Illustrative Buchwald-Hartwig Amination Reactions

| Amine Coupling Partner | Potential Product | Catalyst System (Example) |

|---|---|---|

| Aniline | 3-Amino-N,N-diethyl-5-(phenylamino)benzamide | Pd₂(dba)₃, BINAP, NaOt-Bu |

| Morpholine | 3-Amino-N,N-diethyl-5-morpholinobenzamide | Pd(OAc)₂, RuPhos, K₂CO₃ |

Note: The choice of ligand, base, and palladium precursor is crucial for the success of the reaction and would need to be optimized experimentally.

Stereochemical Considerations and Chiral Derivatization

The parent molecule, this compound, is achiral. Stereochemical considerations would become relevant if the molecule undergoes derivatization to introduce a chiral center. For instance, if a chiral amine were used in a Buchwald-Hartwig amination, the product would be a chiral molecule.

Furthermore, if the existing amino group were to be acylated with a chiral carboxylic acid, a pair of diastereomers could be formed. The potential for creating stereogenic centers through derivatization opens avenues for the synthesis of chiral ligands or building blocks for asymmetric synthesis, although no specific applications have been reported in the available literature.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is a fundamental set of laboratory techniques for the separation of mixtures. The principle relies on the differential partitioning of compounds between a stationary phase and a mobile phase. For a substituted benzamide (B126) like 3-Amino-5-chloro-N,N-diethylbenzamide, several chromatographic methods are indispensable.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. It is particularly well-suited for non-volatile or thermally unstable compounds like this compound. The method's high resolution and sensitivity make it ideal for determining the purity of the final product and calculating the reaction yield. oup.comnih.gov

In a typical HPLC analysis for an aromatic amine derivative, a reversed-phase C18 column is employed. nih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, with the composition adjusted to achieve optimal separation. nih.gov Detection is commonly performed using a UV detector, as the aromatic ring and amide functionality in the molecule absorb UV light. nih.gov The retention time of the compound under specific conditions is a characteristic identifier, while the area under the chromatographic peak is proportional to its concentration, allowing for quantitative analysis.

Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Amine Derivatives

| Parameter | Value/Condition |

| Column | Reversed-phase C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Isocratic elution with Acetonitrile:Water (70:30, v/v) containing 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Note: These are general parameters and would require optimization for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is highly effective for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility due to its polar amino group, GC-MS is invaluable for identifying volatile impurities and potential by-products from its synthesis.

For the analysis of less volatile or polar compounds like aromatic amines, derivatization is often necessary to increase volatility and improve chromatographic peak shape. oup.com However, the primary utility of GC-MS in this context is the detection of smaller, more volatile molecules that may be present as unreacted starting materials or side-products. The mass spectrometer provides detailed structural information on the separated components, allowing for their unambiguous identification by comparing the obtained mass spectra with spectral libraries. nist.govhmdb.ca For halogenated compounds, a halogen-specific detector (XSD) can offer enhanced selectivity. nih.gov

Table 2: Typical GC-MS Parameters for Volatile Impurity Analysis

| Parameter | Value/Condition |

| Column | Capillary column (e.g., HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow rate |

| Oven Temperature Program | Initial temp. 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Injector Temperature | 250 °C |

| Ion Source Temperature | 230 °C |

| Mass Range | 50-550 amu |

Note: These parameters are illustrative and would be adapted based on the specific volatile by-products being analyzed.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to monitor the progress of a chemical reaction. researchgate.netrsc.orgrsc.org By spotting a small amount of the reaction mixture onto a TLC plate at different time intervals, it is possible to qualitatively observe the consumption of starting materials and the formation of the product.

For the synthesis of this compound, a silica (B1680970) gel plate would typically be used as the stationary phase. The mobile phase, or eluent, would be a mixture of organic solvents, with the polarity adjusted to achieve good separation between the reactants, intermediates, and the final product. Visualization of the separated spots can often be achieved under UV light due to the aromatic nature of the compounds. Specific staining reagents can also be used to visualize spots if they are not UV-active. oup.com The relative mobility of a compound on the TLC plate is described by its retention factor (Rf value), which is characteristic for a given compound in a specific solvent system.

Table 3: Example TLC System for Aromatic Amines

| Component | Description |

| Stationary Phase | Silica gel 60 F254 plates |

| Mobile Phase | Ethyl acetate:Hexane (e.g., 30:70, v/v) |

| Visualization | UV light (254 nm) or staining with a suitable reagent (e.g., ninhydrin (B49086) for primary amines) |

Note: The mobile phase composition would need to be optimized to achieve the desired separation.

Hyphenated Techniques for Complex Mixture Analysis and Reaction Optimization

Hyphenated techniques involve the coupling of a separation technique with a spectroscopic detection method, providing a powerful tool for the analysis of complex mixtures. ajpaonline.comiosrjournals.orgijnrd.org These techniques are crucial for reaction optimization, enabling the identification of minor by-products and intermediates, which can provide insights into the reaction mechanism.

For a compound like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly valuable hyphenated technique. ajrconline.orgresearchgate.net It combines the high-resolution separation of HPLC with the sensitive and selective detection of mass spectrometry. This allows for the accurate mass determination of the parent compound and any impurities, facilitating their identification. scielo.org.za Tandem mass spectrometry (MS/MS) can provide further structural information through fragmentation analysis. iosrjournals.org

Other relevant hyphenated techniques include Gas Chromatography-Mass Spectrometry (GC-MS), as discussed earlier, and Liquid Chromatography-Nuclear Magnetic Resonance spectroscopy (LC-NMR). ajrconline.org LC-NMR provides detailed structural elucidation of the separated components online, which is extremely useful for identifying unknown products or complex impurities without the need for offline isolation. ajrconline.orgresearchgate.net

Table 4: Overview of Hyphenated Techniques and Their Applications

| Technique | Separation Method | Detection Method | Primary Application for this compound Analysis |

| LC-MS | High-Performance Liquid Chromatography | Mass Spectrometry | Purity analysis, by-product identification, quantitative analysis |

| GC-MS | Gas Chromatography | Mass Spectrometry | Analysis of volatile impurities and starting materials |

| LC-NMR | High-Performance Liquid Chromatography | Nuclear Magnetic Resonance | Unambiguous structure elucidation of the main product and impurities |

| LC-UV-MS | High-Performance Liquid Chromatography | UV-Visible Spectroscopy & Mass Spectrometry | Provides both quantitative (UV) and qualitative (MS) data in a single run |

These advanced analytical methods are essential for the rigorous scientific investigation of this compound, ensuring a thorough understanding of its purity, stability, and the processes by which it is synthesized.

Future Research Directions and Unexplored Avenues for 3 Amino 5 Chloro N,n Diethylbenzamide

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of substituted benzamides is a cornerstone of organic chemistry, yet there is a continuous drive for more efficient, cost-effective, and environmentally benign methods. mdpi.comgoogle.com Future research on 3-Amino-5-chloro-N,N-diethylbenzamide should prioritize the development of sustainable synthetic routes. Current industrial syntheses for similar compounds often rely on multi-step processes that may involve hazardous reagents and generate significant waste. dissertationtopic.netgoogle.com

Exploration into greener alternatives is a critical future direction. This could involve the use of biocatalysis, where enzymes or whole-cell systems are employed to carry out specific transformations with high selectivity and under mild conditions. mdpi.com For instance, the amidation of a suitable 3-amino-5-chlorobenzoic acid derivative could be explored using enzymatic catalysts. Additionally, flow chemistry presents an opportunity to improve reaction efficiency, safety, and scalability.

Future research should also investigate novel catalytic systems for the key bond-forming reactions. This includes the development of earth-abundant metal catalysts to replace precious metals often used in cross-coupling and amidation reactions. researchgate.net A comparative analysis of potential synthetic strategies is presented in Table 1.

| Synthetic Approach | Potential Advantages | Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. mdpi.com | Identification and engineering of suitable enzymes (e.g., lipases, amidases). |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, potential for automation. | Optimization of reactor design, solvent selection, and reaction parameters. |

| Novel Catalysis | Use of earth-abundant metals, improved catalyst efficiency and turnover. researchgate.net | Development of iron, copper, or nickel-based catalysts for C-N bond formation. |

| Halogen-Bonding-Mediated Synthesis | Novel activation method for amide bond formation. rsc.org | Exploring N-iodosuccinimide and other halogen-bond donors as catalysts. |

In-depth Mechanistic Investigations of Key Reactions and Transformation Pathways

A thorough understanding of the reaction mechanisms involved in the synthesis and potential transformations of this compound is crucial for optimizing existing protocols and discovering new reactivity. While general mechanisms for benzamide (B126) hydrolysis and formation are known, the specific influence of the amino and chloro substituents on the reactivity of the aromatic ring and the amide bond warrants detailed investigation. semanticscholar.orgcdnsciencepub.comcdnsciencepub.com

Future studies could employ a combination of experimental techniques, such as kinetic analysis, isotopic labeling, and in-situ spectroscopic monitoring (e.g., NMR, IR), to elucidate reaction intermediates and transition states. For example, investigating the acid-catalyzed hydrolysis of this compound could reveal the role of the substituents in stabilizing or destabilizing key intermediates, providing insights into its stability under various conditions. cdnsciencepub.comcdnsciencepub.com

Furthermore, exploring the transformation of the amino group, such as through diazotization-substitution reactions, could open pathways to a wide array of new derivatives. Mechanistic studies of these transformations would be essential for controlling product distribution and yield. The transformation of related N,N-diethyl-m-toluamide (DEET) in aqueous environments, which involves dealkylation and hydroxylation, suggests that similar photocatalytic or metabolic pathways could be relevant for this compound and should be investigated. nih.gov

Exploration of Supramolecular Chemistry and Crystal Engineering of its Derivatives

The presence of hydrogen bond donors (amino group) and acceptors (amide oxygen and chlorine atom), as well as aromatic and aliphatic moieties, makes this compound and its derivatives excellent candidates for studies in supramolecular chemistry and crystal engineering. researchgate.netul.ieresearchgate.net The formation of predictable supramolecular synthons is a key principle in the design of crystalline materials with desired physical properties. ul.ie

Future research should focus on the synthesis and crystallographic characterization of derivatives of this compound to understand their solid-state packing and intermolecular interactions. A particular area of interest is the role of the chlorine atom in forming halogen bonds, which are increasingly recognized as a powerful tool in directing crystal packing. researchgate.netnih.govbohrium.combirmingham.ac.uk The interplay between hydrogen bonding (e.g., N-H···O=C) and halogen bonding (e.g., C-Cl···O or C-Cl···N) could lead to the formation of novel and robust supramolecular architectures. researchgate.net

The synthesis of co-crystals, where this compound is combined with other molecules (co-formers), is another promising avenue. ul.ieresearchgate.net By selecting co-formers with complementary functional groups, it may be possible to tune properties such as solubility, melting point, and stability. The study of benzamide derivatives has shown their potential in forming such multi-component crystals. mdpi.com

Advanced Computational Modeling for Complex Reactivity and Properties

In silico methods are invaluable tools for predicting the properties and reactivity of molecules, guiding experimental work, and providing insights that are difficult to obtain through experiments alone. nih.govscispace.comacs.org For this compound, advanced computational modeling represents a significant and largely unexplored research direction.

Future computational studies could employ Density Functional Theory (DFT) to investigate the electronic structure, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO-LUMO) of the molecule. scispace.com This would provide a deeper understanding of its reactivity, including the most likely sites for electrophilic and nucleophilic attack. Such calculations can also be used to predict the stability of potential intermediates and transition states in various reactions, complementing the mechanistic studies described in section 7.2. rsc.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) models could be developed for a series of its derivatives to predict their biological activity. nih.gov Furthermore, molecular docking studies could be performed to explore potential interactions with biological targets, such as enzymes or receptors, which is a common approach for bioactive benzamides. mdpi.comnih.gov The prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) properties through computational models would also be crucial for assessing the potential of its derivatives in pharmaceutical or agrochemical applications. scispace.combiorxiv.org The potential for mutagenicity, a concern for primary aromatic amines, could also be assessed in silico by calculating the stability of potential nitrenium ion intermediates. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-5-chloro-N,N-diethylbenzamide, considering its substitution pattern?

- Methodological Answer : The synthesis can leverage nucleophilic aromatic substitution (NAS) due to the electron-withdrawing effects of the chlorine and amide groups. For the 5-chloro substituent, reactions with NaN₃ in DMF at 80°C yield azide derivatives (85–90% efficiency). The 3-amino group can be introduced via amination under high-temperature conditions (e.g., NH₃/EtOH at 150°C for 48h). Diethylamide groups are typically incorporated using N,N-diethylamine in coupling reactions with benzoyl chloride intermediates .

Q. How can spectroscopic methods characterize the structure of this compound?

- Methodological Answer :

- NMR : Use ¹H NMR to identify aromatic protons (δ 6.8–7.5 ppm) and diethylamide protons (δ 1.1–3.5 ppm). ¹³C NMR confirms carbonyl (C=O) at ~165–170 ppm and aromatic carbons.

- IR : Peaks at ~3300 cm⁻¹ (N-H stretch), ~1680 cm⁻¹ (amide C=O), and ~750 cm⁻¹ (C-Cl) validate functional groups.

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) align with the molecular formula C₁₁H₁₅ClN₂O (MW: 226.7 g/mol). Reference PubChem data for analogous compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data during substitution reactions of this compound?

- Methodological Answer : Discrepancies often arise from steric hindrance of the diethylamide group or competing reaction pathways. Use kinetic studies (e.g., monitoring reaction progress via HPLC) to identify intermediates. Computational modeling (DFT calculations) can predict activation energies for competing pathways. For example, meta-chlorine’s lower reactivity compared to para-substituted analogs may require harsher conditions .

Q. What strategies determine the biological activity of this compound against bacterial strains?

- Methodological Answer :

- In-Vitro Assays : Test antimicrobial activity using broth microdilution (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include controls like ampicillin.

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 2-Amino-5-chloro-N,N-dimethylbenzamide) to assess the impact of alkyl groups on bioavailability. Crystallographic data (e.g., Cambridge CCDC) can reveal binding modes to bacterial targets like DNA gyrase .

Q. How does the electronic environment of this compound influence its participation in cross-coupling reactions?

- Methodological Answer : The chlorine atom activates the ring for palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Use XPhos precatalysts with arylboronic acids in THF/water at 80°C. The diethylamide group’s electron-donating nature may require adjusted ligand systems (e.g., SPhos vs. PCy₃) to enhance yields. Monitor regioselectivity via LC-MS .

Data Contradiction & Experimental Design

Q. How to address inconsistent yields in the synthesis of this compound derivatives?

- Methodological Answer : Variability often stems from moisture-sensitive intermediates or incomplete amide formation. Implement strict anhydrous conditions (e.g., Schlenk line) and characterize intermediates via TLC or in-situ IR. Optimize stoichiometry using Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading, temperature gradients) .

Q. What analytical techniques validate the purity of this compound in complex matrices?

- Methodological Answer :

- HPLC-PDA : Use a C18 column with acetonitrile/water (0.1% TFA) gradient. Compare retention times with certified standards.

- Elemental Analysis : Confirm C/H/N/Cl composition within ±0.3% of theoretical values.

- XRD : Single-crystal X-ray diffraction resolves structural ambiguities, particularly for polymorphic forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.